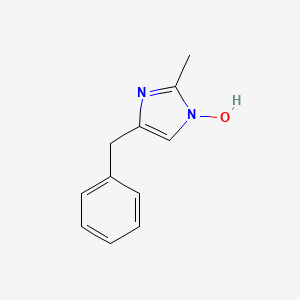
5-Ethyl-8-methylnona-6,8-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-8-methylnona-6,8-dien-2-one is an organic compound with the molecular formula C13H22O It is a member of the nonadienone family, characterized by the presence of two double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-8-methylnona-6,8-dien-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and ketones.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including aldol condensation and dehydration, to form intermediate compounds.
Final Product Formation: The intermediate compounds are subjected to further reactions, such as hydrogenation and isomerization, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and catalytic systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-8-methylnona-6,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-8-methylnona-6,8-dien-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Nonadien-2-one, 8-methyl-5-(1-methylethyl)-, (E): This compound has a similar structure but differs in the position of the double bonds and substituents.
5-Isopropyl-8-methylnona-6,8-dien-2-one: Another similar compound with variations in the alkyl groups attached to the nonadienone backbone.
Uniqueness
5-Ethyl-8-methylnona-6,8-dien-2-one is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92950-23-7 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
5-ethyl-8-methylnona-6,8-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12(8-6-10(2)3)9-7-11(4)13/h6,8,12H,2,5,7,9H2,1,3-4H3 |
InChI-Schlüssel |
GWMMTQVXTQFSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)C)C=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


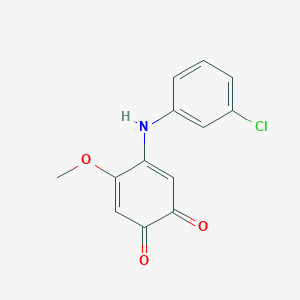
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
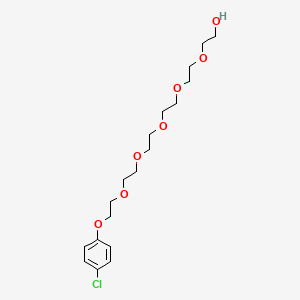
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
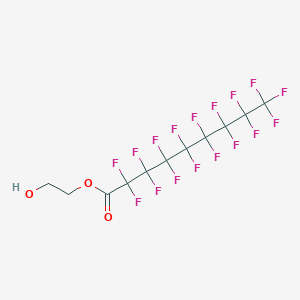
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
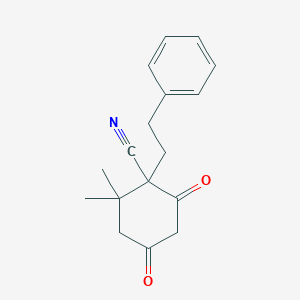
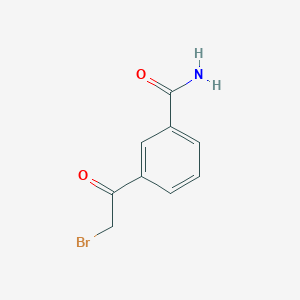
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)

![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
